molecular formula C12H17N B13044020 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine CAS No. 56595-04-1

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine

Cat. No.: B13044020
CAS No.: 56595-04-1
M. Wt: 175.27 g/mol
InChI Key: XAFSJXCIHYKAJE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C₁₂H₁₇N This compound is characterized by a cyclopropyl group attached to an ethanamine backbone, which is further substituted with a 2-methylphenyl group

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine typically involves several steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 2-methylbenzyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction between 2-methylbenzyl chloride and cyclopropylamine is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine can be compared with similar compounds such as:

    1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine: Similar structure but with a fluorine substitution, which may alter its chemical and biological properties.

    1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine: Positional isomer with the methyl group at the 3-position, leading to different reactivity and applications.

    1-Cyclopropyl-2-(2-chlorophenyl)ethan-1-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

56595-04-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-cyclopropyl-2-(2-methylphenyl)ethanamine

InChI

InChI=1S/C12H17N/c1-9-4-2-3-5-11(9)8-12(13)10-6-7-10/h2-5,10,12H,6-8,13H2,1H3

InChI Key

XAFSJXCIHYKAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C2CC2)N

Origin of Product

United States

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